Naphthol AS

Description

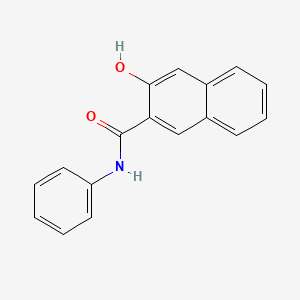

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGQHAHJWJBOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68556-06-9 (mono-hydrochloride salt) | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052618 | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

92-77-3, 86349-50-0 | |

| Record name | 2-Hydroxy-3-naphthoic acid anilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZU6E76NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphthol AS chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS is an organic compound with the preferred IUPAC name 3-hydroxy-N-phenylnaphthalene-2-carboxamide.[1][2] It is the anilide of 3-hydroxy-2-naphthoic acid.[1][2] First discovered in 1911 by German chemists, this compound and its derivatives have become crucial intermediates in the synthesis of azo dyes and organic pigments.[1][2] Unlike simpler naphthols, this compound exhibits affinity for cotton fibers, allowing for the in-situ formation of insoluble, vibrant, and wash-fast azo dyes.[1][3] This property has made it a cornerstone in the textile industry for dyeing and printing cotton and other fibers.[1] Beyond textiles, derivatives of this compound are being explored for various applications, including potential biomedical uses for their antimicrobial and antifungal properties.[1]

Chemical Structure

This compound possesses a distinctive molecular architecture that dictates its chemical behavior and applications. The structure consists of a naphthalene ring system substituted with a hydroxyl (-OH) group and an N-phenylcarboxamide group at the 3 and 2 positions, respectively.[1] This combination of a phenolic hydroxyl group and an anilide moiety on a large aromatic scaffold is key to its properties. The molecule does not contain water-soluble groups, which contributes to its firm adherence to fibers and its general insolubility in water.[1] In the presence of a strong alkali, the phenolic hydroxyl group deprotonates to form the water-soluble naphtholate anion.[1][3]

Figure 1: Chemical Structure of this compound

Chemical Properties

The chemical properties of this compound are largely governed by its phenolic hydroxyl group and the aromatic naphthalene core. It undergoes reactions typical of phenols, such as electrophilic substitution on the aromatic ring.[1] Its most significant chemical reaction is the coupling with diazonium salts to form azo compounds, which is the basis for its use in dye synthesis.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| IUPAC Name | 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | [1][2] |

| Synonyms | This compound, 3-hydroxy-2-naphthanilide | [2][4] |

| CAS Number | 92-77-3 | [2][5] |

| Molecular Formula | C₁₇H₁₃NO₂ | [2][5][6] |

| Molar Mass | 263.29 g·mol⁻¹ | [2][5] |

| Appearance | Beige or small red powder | [5] |

| Melting Point | 246-248 °C | [5] |

| Boiling Point | 406.53 °C (rough estimate) | [5] |

| pKa | 9.70 (at 25 °C) | [5] |

| Solubility | Insoluble in water and sodium carbonate solution; Sparingly soluble in ethanol; Soluble in hot xylene, acetic acid, and alkaline solutions. | [1][5] |

Mandatory Visualizations

Logical Relationship Diagram

The following diagram illustrates the synthetic relationship of this compound from its precursors and its subsequent application in azo dye formation.

Caption: Synthesis pathway and application of this compound.

Experimental Workflow Diagram

This diagram outlines a general workflow for the analysis of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for analyzing naphthol compounds.

Caption: GC-MS analytical workflow for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its derivatives is typically achieved through the amidation of 3-hydroxy-2-naphthoic acid with the corresponding aniline.[7][8][9]

Methodology:

-

Activation of Carboxylic Acid: 3-hydroxy-2-naphthoic acid is reacted with a chlorinating agent, such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), in an inert solvent like chlorobenzene. This step converts the carboxylic acid into a more reactive acyl chloride.

-

Amidation: The resulting 3-hydroxy-2-naphthoyl chloride is then reacted with aniline. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid byproduct.

-

Workup and Isolation: The crude this compound product is isolated by filtration after the reaction is complete. It is then washed to remove unreacted starting materials and byproducts.

-

Purification: The crude product is purified by recrystallization.

Purification by Recrystallization

Methodology:

-

Solvent Selection: Solvents such as xylene or glacial acetic acid are effective for the recrystallization of this compound.[5] The crude product should be soluble in the hot solvent and sparingly soluble at room temperature.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the boiling solvent in an Erlenmeyer flask.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then subjected to hot gravity filtration to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove residual mother liquor. The crystals are then dried to obtain the final product.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and related compounds.[10][11]

Methodology:

-

Sample Preparation: A stock solution of the this compound sample is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol or acetonitrile. This stock solution is then diluted to a working concentration.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance is employed for quantification.

-

Flow Rate: A standard flow rate, for example, 1.0 mL/min, is maintained.

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and any impurity peaks. The purity is calculated based on the relative peak areas.

Applications

The primary application of this compound is as a coupling component in the formation of azoic dyes.[1] It is applied to cellulosic fibers like cotton from an alkaline solution, where it exhibits a substantive affinity.[3] Subsequent treatment with a solution of a diazotized aromatic amine (a diazonium salt) leads to an in-situ coupling reaction, forming a water-insoluble, colored azo pigment that is trapped within the fiber.[1][3] This process yields dyeings with good wash fastness and a wide range of colors, particularly in the orange, red, and brown hues.[1] It is also a vital intermediate in the manufacturing of organic pigments used in inks, coatings, and plastics.[1]

Safety and Hazards

This compound is associated with several GHS hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), and H411 (Toxic to aquatic life with long-lasting effects).[2] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dijikimya.com [dijikimya.com]

- 4. CN102504573B - this compound organic azo pigment and its synthesis method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Naphthol AS in Alkaline Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS, known chemically as 3-hydroxy-N-phenyl-naphthalene-2-carboxamide, is an organic compound belonging to the family of naphthols.[1] Structurally, it is the anilide derivative of 3-hydroxy-2-naphthoic acid.[1] Like other phenolic compounds, this compound is characterized by a hydroxyl group attached to a naphthalene ring system, which imparts weak acidic properties.

This compound and its derivatives are of significant industrial importance, primarily serving as crucial coupling components in the synthesis of azoic dyes.[1][2] These dyes are prized for their bright, vibrant shades and good fastness properties when applied to cellulosic fibers such as cotton.[1][3]

A critical physicochemical property of this compound is its solubility profile. It is practically insoluble in water and aqueous sodium carbonate solutions but readily dissolves in strong alkaline solutions, such as aqueous sodium hydroxide (NaOH).[1][4][5] This characteristic is fundamental to its application in dyeing processes, where solubilization is the mandatory first step for impregnating textile fibers.[6][7] This guide provides a detailed examination of the principles governing the solubility of this compound in alkaline media, factors influencing this solubility, quantitative data for related compounds, and standardized experimental protocols.

Mechanism of Solubilization in Alkaline Media

The solubility of this compound in alkaline solutions is a direct result of an acid-base chemical reaction. The phenolic hydroxyl group (-OH) on the naphthalene ring is weakly acidic and can be deprotonated by a strong base, such as the hydroxide ion (OH⁻) from sodium hydroxide.

This reaction converts the water-insoluble this compound into its corresponding sodium salt, a sodium naphtholate.[1][7] This salt is an ionic compound that readily dissociates in water, rendering the compound soluble. The resulting solution typically exhibits a distinct yellow color.[4][5] The reversible reaction is illustrated below:

Caption: Acid-base reaction for this compound solubilization.

Factors Influencing Solubility

Several factors critically influence the dissolution of this compound in aqueous systems.

-

pH and Alkalinity: This is the most crucial factor. Dissolution is negligible in neutral or acidic water but significant in the presence of a strong alkali. The concentration of the alkali (e.g., NaOH) must be sufficient to drive the acid-base equilibrium towards the formation of the soluble naphtholate salt.

-

Temperature: For most solids, solubility increases with temperature. While specific quantitative data for this compound is scarce, related compounds like 2-naphthol show increased solubility at higher temperatures.[8] In practical applications like dyeing, this compound is often dissolved in hot water containing alkali to expedite the process.[6]

-

Ionic Strength (Salt Effect): The presence of electrolytes can influence solubility. In the context of dyeing, the addition of salt (e.g., sodium chloride) is common. For naphthols with low to moderate substantivity for cotton, like this compound, adding salt to the bath promotes better exhaustion and uptake by the fiber.[3][7]

-

Purity of this compound: The presence of impurities may affect the dissolution rate and the clarity of the resulting solution.

Quantitative Solubility Data

Table 1: Physical Properties of this compound and Related Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 3-hydroxy-N-phenylnaphthalene-2-carboxamide | C₁₇H₁₃NO₂ | 263.29 | 246 - 248[4] | Rice-like or small red powder[4] |

| 1-Naphthol | Naphthalen-1-ol | C₁₀H₈O | 144.17 | 94 - 96[9] | Colorless to yellow crystals[9] |

| 2-Naphthol | Naphthalen-2-ol | C₁₀H₈O | 144.17 | 120 - 122[10] | White to yellowish-white crystals[11] |

Table 2: Solubility of Related Naphthol Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Citation |

| 1-Naphthol | Water | 866 mg/L | 25 | |

| 1-Naphthol | Alkaline Solutions | Soluble | Ambient | |

| 2-Naphthol | Water | Insoluble | Ambient | [10] |

| 2-Naphthol | Alkaline Solutions | Soluble | Ambient | [10][11] |

Experimental Protocols

Protocol for Preparation of Alkaline this compound Solution (for Dyeing Application)

This protocol describes the standard procedure for solubilizing this compound for use in azoic dyeing processes, a process often referred to as "naphtholation".[12][13]

Materials:

-

This compound powder

-

Sodium hydroxide (NaOH), flakes or pellets

-

Turkey Red Oil (optional, as a dispersing agent)

-

Hot water (approx. 80-90°C)

-

Cold water

-

Beaker or stainless steel vessel

-

Stirring rod

Procedure:

-

Paste Formation: In a beaker, weigh the required amount of this compound powder. Add a small amount of Turkey Red Oil (if used) and a small volume of hot water. Stir vigorously to form a uniform, lump-free paste.

-

Alkali Dissolution: In a separate vessel, carefully dissolve the required amount of sodium hydroxide in a small quantity of hot water. Caution: This process is exothermic.

-

Solubilization: Slowly and with constant stirring, add the hot NaOH solution to the this compound paste.

-

Dilution: Continue to stir until the this compound is completely dissolved, which is indicated by the formation of a clear, yellowish solution.[4][5] Add the remaining volume of hot water, followed by cold water, to achieve the final desired concentration and temperature for impregnation.

-

Stability: The resulting sodium naphtholate solution is sensitive to atmospheric carbon dioxide, which can lower the pH and cause the this compound to precipitate. The solution should be used relatively quickly after preparation.[12]

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a standardized method for accurately determining the equilibrium solubility of this compound in an alkaline solution at a specific temperature.

Caption: Workflow for solubility determination by shake-flask method.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a sealed flask containing the alkaline solution (e.g., 0.1 M NaOH) of interest. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

-

Equilibration: Place the sealed flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the flask for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the flask from the shaker and allow the excess solid to sediment. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm, compatible with alkaline solutions) to remove any remaining microscopic particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated and validated analytical instrument.

-

Calculation: Calculate the solubility (S) using the formula: S = C × D Where:

-

C = Measured concentration of the diluted solution

-

D = Dilution factor

-

Application: The Azoic Dyeing Process

The alkaline solubility of this compound is the cornerstone of its use in the azoic dyeing of cotton. The process involves synthesizing an insoluble dye molecule directly inside the fiber matrix, leading to excellent wash fastness.

Caption: Logical workflow of the azoic dyeing process using this compound.

The process unfolds in three key stages:

-

Naphtholation: Insoluble this compound is dissolved in a caustic soda solution to form the soluble sodium naphtholate.[13]

-

Impregnation: The cellulosic material (e.g., cotton yarn or fabric) is passed through this alkaline solution, allowing the naphtholate to be absorbed by the fibers.

-

Coupling: The naphthol-impregnated material is then treated with a cold solution of a diazotized aromatic amine (a diazonium salt).[13][14] This triggers a rapid coupling reaction, forming a large, insoluble, and intensely colored azo dye molecule that becomes physically trapped within the fiber network.[12]

References

- 1. Page loading... [guidechem.com]

- 2. pharmaacademias.com [pharmaacademias.com]

- 3. textilelearner.net [textilelearner.net]

- 4. This compound CAS#: 92-77-3 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. textileapex.com [textileapex.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Naphthol: Structure, Properties, Uses & Key Chemistry Facts [vedantu.com]

- 9. chembk.com [chembk.com]

- 10. 2-Naphthol [chembk.com]

- 11. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. textilestudycenter.com [textilestudycenter.com]

- 14. Azoic Dye (Full PDF) | DOCX [slideshare.net]

Naphthol AS as a Chromogenic Substrate: A Technical Guide to Its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the Naphthol AS family of chromogenic substrates, widely utilized in enzyme histochemistry and immunohistochemistry for the visualization of hydrolytic enzyme activity. The core of this system is a two-step enzymatic reaction that produces a stable, insoluble, and vividly colored precipitate at the precise location of the target enzyme. This document details the underlying biochemical mechanism, presents key quantitative data, offers comprehensive experimental protocols for major applications, and illustrates the reaction pathways and workflows using Graphviz diagrams. The this compound method offers a robust and versatile tool for researchers in cellular biology, pathology, and drug development for the localization and assessment of enzyme activity within tissue and cell preparations.

Introduction

Chromogenic substrates are indispensable tools in molecular biology and diagnostics, enabling the detection of enzymatic activity through a visually identifiable color change. Among these, the this compound series of compounds are particularly valuable due to their ability to generate sharp, permanent, and intensely colored precipitates with low diffusion, ensuring high-resolution localization of enzyme activity.

The "AS" designation originates from the German "Anilid Säure," referring to the anilide of 2-hydroxy-3-naphthoic acid. These substrates are synthetically modified naphthols, rendered soluble by the addition of a phosphate or ester group. This blocking group is the target for enzymatic cleavage. The versatility of the this compound system lies in the variety of available derivatives, each tailored for specific enzymes like phosphatases and esterases, making it a cornerstone of modern histochemical staining.

The Core Mechanism

The visualization of enzyme activity using this compound substrates is a two-stage process: an enzyme-catalyzed hydrolysis reaction followed by a rapid chemical coupling reaction.

Step 1: Enzymatic Hydrolysis

The process begins with the enzymatic cleavage of a phosphate or ester bond on the this compound substrate.[1] This reaction is catalyzed by a specific hydrolytic enzyme present in the tissue sample. The hydrolysis releases a highly insoluble naphthol derivative, which immediately precipitates at the site of the enzyme.[2][3] This insolubility is critical as it prevents diffusion of the intermediate product, ensuring that the final colored signal is precisely localized to the site of enzymatic activity.

Key enzymes and their corresponding substrates include:

-

Alkaline and Acid Phosphatases: These enzymes hydrolyze this compound phosphates, such as this compound-MX phosphate or this compound-BI phosphate.[3][4]

-

Nonspecific Esterases: These enzymes, often used to identify granulocytes and mast cells, hydrolyze this compound-D chloroacetate.[1][5][6]

Figure 1: Enzymatic cleavage of a this compound substrate.

Step 2: Azo Coupling Reaction

Immediately following hydrolysis, the liberated naphthol intermediate couples with a diazonium salt present in the incubation buffer.[7] This electrophilic aromatic substitution reaction, known as azo coupling, forms a stable, intensely colored, and insoluble azo dye.[8][9][10] The color of the final precipitate depends on the specific this compound derivative and the diazonium salt used.[11] This allows for flexibility in experimental design, including multicolor staining protocols.[12]

Figure 2: The complete two-step this compound reaction mechanism.

Quantitative Data and Substrate Characteristics

The choice of substrate and diazonium salt is dictated by the target enzyme, its pH optimum, and the desired final color. While detailed kinetic parameters like Km and Vmax are highly dependent on specific experimental conditions (enzyme source, purity, buffer composition), the operational parameters are well-established.[13][14][15]

| Substrate | Target Enzyme | Optimal pH | Common Diazonium Salts (Couplers) | Final Product Color |

| This compound-MX Phosphate | Alkaline Phosphatase (ALP) | 9.2 - 9.8[4] | Fast Red TR, Fast Blue BB[11] | Red, Blue |

| This compound-BI Phosphate | Alkaline Phosphatase (ALP) | ~9.5 | Fast Red Violet LB, Fast Blue RR | Red, Blue |

| This compound-BI Phosphate | Acid Phosphatase (AcP) | 5.0 - 6.1[16] | Hexazonium Pararosaniline[17] | Red |

| This compound-D Chloroacetate | Nonspecific Esterase | 6.3 - 7.8 | Fast Garnet GBC, New Fuchsin, Pararosaniline[12][18][19] | Red-Brown, Bright Red[5][12] |

| 4-Nitro-1-Naphthyl Phosphate | Alkaline Phosphatase (ALP) | ~10.5 | Self-chromogenic (4-nitro-1-naphthol) | Yellow (absorbance ~458 nm)[20][21][22] |

Experimental Protocols

The following protocols provide a framework for the application of this compound substrates in histochemistry. Optimization may be required depending on the specific tissue, fixation method, and antibody used.

Protocol 1: Alkaline Phosphatase (ALP) Staining on Tissue Sections

This protocol is adapted for localizing ALP activity in frozen or paraffin-embedded tissue sections, commonly used as a reporter enzyme in immunohistochemistry (IHC).

Reagents:

-

Tris Buffer (0.1 M, pH 9.5): Prepare from Tris base and adjust pH with HCl.

-

Substrate Solution: Dissolve this compound-MX phosphate in N,N-dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).

-

Diazonium Salt Solution: Prepare fresh. Dissolve a diazonium salt (e.g., Fast Blue RR Salt) in distilled water.[23]

-

Working Incubation Solution (Prepare immediately before use):

-

Start with 45 mL of 0.1 M Tris Buffer.

-

Add 1 mL of the this compound-MX phosphate stock solution.

-

Add 4 mL of the freshly prepared diazonium salt solution.

-

Mix well and filter.

-

-

Counterstain: Mayer's Hematoxylin or Nuclear Fast Red.

-

Mounting Medium: Aqueous mounting medium (e.g., Glycergel).

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene (2x5 min), followed by graded alcohols (100%, 95%, 70%; 2 min each) and finally distilled water. For frozen sections, start at step 2.

-

Fixation (for frozen sections): Fix sections in cold acetone or a citrate-acetone-formaldehyde fixative for 30-60 seconds, then rinse well with distilled water.[24]

-

Pre-incubation Rinse: Rinse slides in 0.1 M Tris buffer (pH 9.5) for 5 minutes.

-

Incubation: Cover the tissue section with the freshly prepared working incubation solution. Incubate at room temperature (18–26°C) for 15-30 minutes in the dark.[25] Monitor microscopically for color development.

-

Washing: Stop the reaction by rinsing the slides thoroughly in distilled water for 2 minutes.

-

Counterstaining: Immerse slides in Mayer's Hematoxylin for 1-2 minutes to stain nuclei. "Blue" the hematoxylin in running tap water or a dilute alkaline solution.

-

Final Wash: Rinse well in distilled water.

-

Mounting: Coverslip using an aqueous mounting medium. Do not dehydrate through alcohols as this can dissolve the azo dye precipitate.[26]

Expected Results: Sites of ALP activity will appear as a bright blue or red precipitate, depending on the diazonium salt used. Nuclei will be stained blue.

Figure 3: General experimental workflow for IHC using an ALP-Naphthol AS system.

Protocol 2: this compound-D Chloroacetate (Specific) Esterase Staining

This method is used to identify cells of the granulocytic lineage and mast cells in blood smears or tissue sections.[27]

Reagents:

-

Fixative: Citrate-Acetone-Formaldehyde (CAF) solution or Formalin-Acetone.

-

Buffer: Phosphate buffer (PBS) or Trizmal™ buffer, pH ~7.6.[12][18]

-

Pararosaniline Solution: Prepare by dissolving Pararosaniline hydrochloride in 2N HCl.

-

Sodium Nitrite Solution: 4% (w/v) in distilled water.

-

Hexazotized Pararosaniline (Prepare fresh): Mix equal volumes of Pararosaniline solution and 4% Sodium Nitrite solution. Let stand for 1 minute.[18]

-

Substrate Solution: this compound-D Chloroacetate (10 mg) dissolved in 5 mL of N,N-dimethylformamide.[18]

-

Working Incubation Solution (Prepare immediately before use):

-

Counterstain: Mayer's Hematoxylin or Methyl Green.[5]

Procedure:

-

Sample Preparation: Use air-dried blood/bone marrow smears or deparaffinized tissue sections.

-

Fixation: Fix slides in the chosen fixative for 30-60 seconds at room temperature.[5][12]

-

Washing: Rinse thoroughly in running deionized water for at least 1 minute. Do not allow slides to dry.

-

Incubation: Immerse slides in the freshly prepared and filtered working solution. Incubate for 15-45 minutes at room temperature (or 37°C) and protect from light.[5][18]

-

Washing: Wash slides in PBS or running water for 3 minutes.[18]

-

Counterstaining: Stain with Mayer's Hematoxylin for 5 minutes or Methyl Green for 2 minutes.[5][6]

-

Washing: Rinse thoroughly in distilled water.

-

Dehydration and Mounting (for paraffin sections): Dehydrate through graded alcohols, clear in xylene, and mount with a permanent resinous medium.[6] For smears, air dry and examine directly.

Expected Results: Sites of specific esterase activity will show a bright red to red-brown granular precipitate.[5][12] Monocytes and other cell types will be negative.

Applications in Research and Drug Development

The this compound system is a powerful and adaptable technique with broad applications.

-

Enzyme Histochemistry: It is a fundamental method for visualizing the distribution and activity of endogenous enzymes within tissues, providing critical information in both normal physiology and pathology.[29] For example, specific esterase staining is a key diagnostic tool in the classification of leukemias.[6]

-

Immunohistochemistry (IHC): Alkaline phosphatase is one of the most common enzyme labels conjugated to secondary antibodies.[11] The this compound system provides a high-sensitivity detection method, producing a crisp, permanent precipitate that contrasts well with common counterstains. This is essential for localizing protein targets in drug development, biomarker discovery, and diagnostics.

-

Double Staining: The variety of colors produced by different Naphthol/diazonium combinations allows for simultaneous detection of multiple targets in a single tissue section, for instance, by combining a red this compound product with a brown DAB product from a peroxidase-based system.[12]

Conclusion

The this compound chromogenic substrate system provides a reliable, sensitive, and versatile method for the histochemical localization of enzyme activity. Its core mechanism, based on enzymatic hydrolysis and subsequent azo coupling, results in the formation of a stable, insoluble, and brightly colored precipitate at the site of the target enzyme. With a range of available substrates and couplers, researchers can tailor the system to detect various enzymes and achieve different color endpoints. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for professionals in research and diagnostics, enabling the effective application of this powerful visualization technique.

References

- 1. Product | BASO [basobiotech.com]

- 2. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN105181423A - Alkaline phosphatase (NAP) staining solution (chemical staining method) - Google Patents [patents.google.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. prezi.com [prezi.com]

- 7. benchchem.com [benchchem.com]

- 8. Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE [vedantu.com]

- 9. biotechjournal.in [biotechjournal.in]

- 10. testbook.com [testbook.com]

- 11. Immunohistochemistry in investigative and toxicologic pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biochem.wustl.edu [biochem.wustl.edu]

- 15. youtube.com [youtube.com]

- 16. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 18. tau.ac.il [tau.ac.il]

- 19. This compound-D chloroacetate esterase reaction. Systematic modifications for optimization to smears and sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chromogenic substrate from 4-nitro-1-naphthol for hydrolytic enzyme of neutral or slightly acidic optimum pH: 4-nitro-1-naphthyl-β-D-galactopyranoside as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biochemical, biophysical, and thermal properties of alkaline phosphatase from thermophile Thermus sp. NTU-237 | Université de Liège [popups.uliege.be]

- 23. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 24. Alkaline phosphatase (ALP) staining [bio-protocol.org]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. clinicalpub.com [clinicalpub.com]

- 27. This compound-D Chloroacetate (Specific Esterase) Kit, for in vitro diagnostic use Leder Stain [sigmaaldrich.com]

- 28. Log In - CCR Wiki-Public [ccrod.cancer.gov]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Derivatization of Naphthol AS for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol AS (3-hydroxy-N-phenyl-2-naphthamide) and its derivatives represent a versatile class of compounds with significant applications ranging from classical dyestuffs to modern drug discovery. The core structure, characterized by a naphthol moiety linked to an anilide group, serves as a privileged scaffold for developing novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatives, detailing experimental protocols and presenting key quantitative data. Furthermore, it explores the biological significance of these compounds, particularly in the context of anticancer and enzyme inhibition activities, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Synthesis of this compound

This compound is synthesized via the amidation of 3-hydroxy-2-naphthoic acid with aniline. This condensation reaction is typically facilitated by a catalyst, most commonly a phosphorus(III) compound such as phosphorus trichloride (PCl₃), in an appropriate high-boiling solvent.[1][2] The use of ortho-xylene or ortho-chlorotoluene as a solvent is effective, leading to high yields of the final product.[1]

General Synthesis Pathway

The fundamental reaction involves the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid by the phosphorus catalyst, followed by nucleophilic attack from the amino group of aniline to form the amide bond, yielding this compound.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure adapted from the synthesis of related N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid.[1][3]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and aniline (1 equivalent) in dry ortho-xylene (approx. 4-5 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring, add phosphorus trichloride (approx. 0.5 equivalents) dropwise to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approx. 146°C for o-xylene) with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed.

-

Work-up: After cooling to room temperature, the solvent can be evaporated under reduced pressure. Wash the resulting solid residue with 2 M HCl (50 mL) to remove unreacted aniline.[3]

-

Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent such as aqueous ethanol to yield pure this compound.[3]

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of this compound Derivatives

The derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. Modifications can be made at several positions:

-

On the Anilide Ring: Using substituted anilines in the initial condensation reaction.

-

On the Naphthol Ring: Introducing substituents onto the naphthol backbone prior to or after the amidation.

-

Multi-component Reactions: Employing 2-naphthol, various aldehydes, and amides in one-pot syntheses to create a class of derivatives known as amidoalkyl naphthols.[4]

Experimental Protocol: Synthesis of Amidoalkyl Naphthol Derivatives

This procedure outlines a solvent-free, three-component reaction for synthesizing N-(phenyl(2-hydroxynaphthalen-1-yl)methyl)benzamide, a representative amidoalkyl naphthol derivative.[4]

-

Reactant Mixture: In a reaction vessel, combine 2-naphthol (1 equivalent), benzaldehyde (1 equivalent), benzamide (1.1 equivalents), and a catalytic amount of phosphonitrilic chloride (PNT, 2.5 mol %).

-

Reaction: Stir the mixture at 60°C under solvent-free conditions for approximately 15 minutes.

-

Extraction: After the reaction period, add water to the mixture and extract the product using ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under vacuum to obtain the crude product.

-

Purification: Recrystallize the obtained solid from ethanol to yield the pure amidoalkyl naphthol derivative.

-

Characterization: Confirm the structure and purity of the product using melting point determination, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Naphthol AS in Biomedical Research: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS and its derivatives are a versatile class of aromatic organic compounds with significant applications in biomedical research. Primarily known for their role as coupling components in azo dye formation, they are indispensable tools in enzyme histochemistry for the visualization of hydrolytic enzyme activity. Beyond their utility in diagnostics and cellular imaging, recent research has unveiled the therapeutic potential of this compound derivatives, particularly in oncology, by targeting key signaling pathways. This technical guide provides an in-depth overview of the core applications of this compound in biomedical research, with a focus on data presentation, detailed experimental protocols, and visualization of key processes.

Core Applications in Biomedical Research

The utility of this compound and its derivatives in biomedical research spans two primary domains: enzyme histochemistry and therapeutic agent development.

Enzyme Histochemistry

This compound derivatives are widely used as chromogenic substrates for the localization of various hydrolytic enzymes within tissues and cells. The fundamental principle involves the enzymatic cleavage of a phosphate or ester group from the this compound derivative, releasing an insoluble naphthol compound. This product then couples with a diazonium salt to form a highly colored, insoluble azo dye at the site of enzyme activity, allowing for precise microscopic visualization.

Key enzymes detected using this method include:

-

Acid Phosphatase (ACP): Often localized in lysosomes, increased activity can be indicative of pathological conditions. This compound-BI phosphate is a commonly used substrate for its detection.

-

Alkaline Phosphatase (ALP): Found in various tissues, including bone, liver, and intestine, its activity is a key marker in diagnostics. This compound-MX phosphate is a frequently employed substrate.

-

Non-specific Esterases: A group of enzymes involved in various metabolic processes. This compound-D chloroacetate is a substrate used for their localization, particularly in hematopoietic cells.

Therapeutic Potential

Recent studies have highlighted the potential of this compound derivatives as therapeutic agents, primarily in cancer research. These compounds have been shown to modulate critical signaling pathways involved in cell proliferation, differentiation, and survival.

-

Inhibition of Transcription Factors: this compound-E phosphate has been identified as an inhibitor of the c-Myb transcription factor. It disrupts the interaction between c-Myb and its coactivator p300, leading to the suppression of Myb target genes, induction of myeloid differentiation, and apoptosis in leukemia cells.[1][2]

-

Modulation of Kinase Signaling Pathways: Certain naphthoquinone-naphthol derivatives have demonstrated potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt signaling pathway.[3][4] This inhibition can induce apoptosis and suppress the proliferation of cancer cells.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the application of this compound derivatives in both enzymatic assays and as therapeutic inhibitors.

Table 1: Kinetic Parameters of this compound Substrates

| Enzyme | Substrate | Km | Vmax | Source |

| Rat Intestinal Alkaline Phosphatase | Naphthol-AS-BI-phosphate | 0.81 ± 0.43 mM (apical) | 3.99 ± 1.217 A (apical) | [5] |

| Rat Intestinal Alkaline Phosphatase | Naphthol-AS-BI-phosphate | 0.82 ± 0.261 mM (basal) | 3.26 ± 0.719 A (basal) | [5] |

Note: "A" denotes absorbance units.

Table 2: Inhibitory Activity of this compound Derivatives

| Compound | Target | Assay | IC50 | Source |

| This compound-E phosphate | c-Myb/p300 interaction | In vitro binding assay | 30.9 ± 0.1 µM | [6] |

| Anilino-1,4-naphthoquinone (Cpd 3) | EGFR Tyrosine Kinase | ADP-Glo kinase assay | 3.96 nM | [7][8] |

| Anilino-1,4-naphthoquinone (Cpd 8) | EGFR Tyrosine Kinase | ADP-Glo kinase assay | 11.42 nM | [7][8] |

| Anilino-1,4-naphthoquinone (Cpd 10) | EGFR Tyrosine Kinase | ADP-Glo kinase assay | 18.64 nM | [7][8] |

| Naphthoquinone-naphthol (Cpd 5) | HCT116 cells | CCK-8 assay | 5.27 µM | [3] |

| Naphthoquinone-naphthol (Cpd 13) | HCT116 cells | CCK-8 assay | 1.18 µM | [3] |

| Naphthoquinone-naphthol (Cpd 5) | PC9 cells | CCK-8 assay | 6.98 µM | [3] |

| Naphthoquinone-naphthol (Cpd 13) | PC9 cells | CCK-8 assay | 0.57 µM | [3] |

| Naphthoquinone-naphthol (Cpd 5) | A549 cells | CCK-8 assay | 5.88 µM | [3] |

| Naphthoquinone-naphthol (Cpd 13) | A549 cells | CCK-8 assay | 2.25 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives.

Protocol 1: Histochemical Staining for Acid Phosphatase

This protocol is adapted from established methods for the detection of acid phosphatase activity in frozen tissue sections.[6]

Reagents:

-

This compound-BI phosphate (Substrate)

-

N,N-Dimethylformamide (DMF)

-

Acetate Buffer (0.1 M, pH 5.0)

-

Pararosaniline solution (4% in 20% HCl)

-

Sodium Nitrite solution (4%)

-

Mayer's Hematoxylin (for counterstaining)

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation: Use fresh frozen tissue sections (10-15 µm thick) mounted on glass slides.

-

Fixation: Fix the sections in cold acetone for 5-10 minutes. Allow to air dry.

-

Substrate Solution Preparation:

-

Dissolve 10 mg of this compound-BI phosphate in 0.5 mL of DMF.

-

Add 50 mL of 0.1 M Acetate Buffer (pH 5.0) and mix well.

-

-

Diazonium Salt Preparation (freshly prepared):

-

Mix equal parts of 4% Pararosaniline solution and 4% Sodium Nitrite solution.

-

Let the mixture stand for 2 minutes.

-

-

Incubation Medium:

-

Add 1.6 mL of the diazonium salt mixture to the substrate solution.

-

Adjust the pH to 5.0 if necessary.

-

Filter the solution directly onto the slides.

-

-

Incubation: Incubate the slides at 37°C for 30-60 minutes.

-

Washing: Rinse the slides thoroughly in distilled water.

-

Counterstaining: Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Washing: Rinse gently in tap water.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

Expected Results: Sites of acid phosphatase activity will appear as bright red precipitates. Nuclei will be stained blue.

Protocol 2: Histochemical Staining for Alkaline Phosphatase

This protocol is based on Burstone's method for detecting alkaline phosphatase activity.[5]

Reagents:

-

This compound-MX phosphate (Substrate)

-

N,N-Dimethylformamide (DMF)

-

Tris-HCl buffer (0.2 M, pH 8.7-9.2)

-

Fast Red Violet LB salt or Fast Blue BB salt (Diazonium salt)

-

Mayer's Hematoxylin (for counterstaining)

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation: Use fresh frozen tissue sections (10-15 µm thick) mounted on glass slides.

-

Fixation: Fix in a mixture of citrate and acetone for 30 seconds.

-

Washing: Rinse thoroughly with distilled water.

-

Substrate Solution Preparation:

-

Dissolve 5-10 mg of this compound-MX phosphate in 0.5 mL of DMF.

-

Add 50 mL of 0.2 M Tris-HCl buffer (pH 8.7-9.2) and mix well.

-

-

Incubation Medium:

-

Add 30-50 mg of Fast Red Violet LB salt or Fast Blue BB salt to the substrate solution.

-

Mix thoroughly and filter onto the slides.

-

-

Incubation: Incubate at room temperature for 15-60 minutes.

-

Washing: Rinse well in distilled water.

-

Counterstaining: Counterstain with Mayer's Hematoxylin for 5-10 minutes.

-

Washing: Rinse in tap water.

-

Mounting: Mount with an aqueous mounting medium.

Expected Results: Sites of alkaline phosphatase activity will appear as red-to-violet (with Fast Red Violet LB) or blue (with Fast Blue BB) precipitates. Nuclei will be stained blue.

Protocol 3: Histochemical Staining for Non-specific Esterase

This protocol is for the detection of non-specific esterase activity.

Reagents:

-

This compound-D chloroacetate (Substrate)

-

Acetone

-

Phosphate buffer (0.1 M, pH 7.4)

-

Pararosaniline solution (4% in 20% HCl)

-

Sodium Nitrite solution (4%)

-

Mayer's Hematoxylin (for counterstaining)

-

Aqueous mounting medium

Procedure:

-

Smear/Tissue Preparation: Use air-dried blood or bone marrow smears, or frozen tissue sections.

-

Fixation: Fix in cold formalin-acetone for 30 seconds.

-

Washing: Rinse with distilled water.

-

Substrate Solution Preparation:

-

Dissolve 10 mg of this compound-D chloroacetate in 5 mL of acetone.

-

Add 45 mL of 0.1 M Phosphate buffer (pH 7.4).

-

-

Diazonium Salt Preparation (freshly prepared):

-

Mix equal parts of 4% Pararosaniline solution and 4% Sodium Nitrite solution.

-

Let the mixture stand for 2 minutes.

-

-

Incubation Medium:

-

Add 1 mL of the diazonium salt mixture to the substrate solution.

-

Filter the solution.

-

-

Incubation: Incubate slides in the filtered solution at room temperature for 15-30 minutes.

-

Washing: Wash in distilled water.

-

Counterstaining: Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Washing: Rinse in distilled water.

-

Mounting: Dehydrate, clear, and mount with a synthetic mounting medium.

Expected Results: Sites of esterase activity will appear as bright red granules. Nuclei will be stained blue.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound and its derivatives.

Signaling Pathways

Caption: Inhibition of c-Myb/p300 interaction by this compound-E Phosphate.

Caption: Inhibition of EGFR/PI3K/Akt pathway by Naphthoquinone-naphthol derivatives.

Experimental Workflows

Caption: General workflow for enzyme histochemistry using this compound substrates.

Caption: Mechanism of azo dye formation at the site of enzyme activity.

Conclusion

This compound and its derivatives are powerful and versatile tools in the arsenal of biomedical researchers. Their well-established role in enzyme histochemistry continues to be invaluable for diagnostic and research applications, providing clear visualization of enzyme activity in a spatial context. Furthermore, the emerging therapeutic potential of this compound compounds, particularly in the realm of oncology, opens up new avenues for drug discovery and development. The ability of these molecules to specifically target and modulate key signaling pathways underscores their importance as lead compounds for novel cancer therapies. This guide provides a foundational understanding of the applications of this compound, offering both theoretical knowledge and practical protocols to aid researchers in their endeavors. Further exploration into the synthesis of novel this compound derivatives and the elucidation of their mechanisms of action will undoubtedly continue to expand their impact on biomedical science.

References

- 1. This compound phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation [frontiersin.org]

- 5. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Naphthol AS-Azo Dye Reaction: Synthesis, Data, and Applications

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-azo dyes represent a significant class of synthetic colorants, distinguished by their formation as insoluble pigments directly within a substrate. This in-situ synthesis imparts exceptional fastness properties, making them valuable in various industrial and research applications. This guide provides a detailed exploration of the core chemical principles of the this compound-azo dye reaction, experimental methodologies, quantitative data, and their applications in scientific research and development.

The fundamental characteristic of these dyes is the presence of the azo group (-N=N-), which acts as a chromophore, connecting two aromatic rings.[1] The synthesis is a two-stage process involving the diazotization of a primary aromatic amine followed by the azo coupling with a this compound derivative.[2][3] this compound compounds are anilides of 3-hydroxy-2-naphthoic acid, which serve as the coupling components.[3] Their unique properties and synthesis route have led to their use not only in textiles but also in pharmaceuticals, enzymatic assays, and as analytical reagents.[2][4][5]

Core Reaction Mechanism

The synthesis of this compound-azo dyes is a classic example of electrophilic aromatic substitution.[1] It proceeds in two distinct stages:

-

Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2] This reaction must be conducted at low temperatures (0–5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[3]

-

Azo Coupling: The resulting electrophilic diazonium salt is then introduced to the coupling component, a this compound derivative. The this compound is first dissolved in an alkaline solution (e.g., sodium hydroxide) to form a water-soluble naphtholate anion.[3] This anion is highly activated and electron-rich, facilitating the electrophilic attack by the diazonium ion.[1] The coupling typically occurs at the position ortho to the hydroxyl group on the naphthol ring, forming the stable azo linkage and precipitating the insoluble dye.[1]

Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for the laboratory-scale synthesis of a this compound-azo dye.

Materials and Equipment

-

Primary Aromatic Amine (e.g., p-toluidine, aniline)

-

This compound derivative

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Beakers (100 mL, 250 mL)

-

Stirring rod or magnetic stirrer

-

Buchner funnel and vacuum flask

-

Filter paper

Protocol 1: Diazotization of Primary Aromatic Amine

-

In a 100 mL beaker, dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).[2]

-

Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring. Some precipitation of the amine hydrochloride may occur.[6]

-

In a separate beaker, prepare a solution of sodium nitrite (approx. 0.7 g, 0.01 mol) in 5 mL of cold water.[2]

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[2]

-

After the addition is complete, continue stirring the mixture for an additional 5-10 minutes. The resulting clear or slightly turbid solution is the diazonium salt, which should be used promptly.[6]

Protocol 2: Azo Coupling Reaction

-

In a 250 mL beaker, dissolve the this compound derivative (0.01 mol) in approximately 20 mL of a 10% aqueous sodium hydroxide solution.[2]

-

Cool this alkaline solution to 0–5 °C in an ice bath with vigorous stirring.[2]

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the cold this compound solution with continuous, vigorous stirring.[2]

-

An intensely colored precipitate of the this compound-azo dye should form immediately.[2]

-

Continue stirring the mixture in the ice bath for 10–15 minutes to ensure the reaction goes to completion.

-

Isolate the dye by vacuum filtration using a Buchner funnel, washing the precipitate several times with cold water to remove any unreacted starting materials and salts.

-

Allow the product to air-dry or dry in a desiccator.

Quantitative Data

The yield and spectral properties of this compound-azo dyes are dependent on the specific aromatic amine and this compound derivative used. The tables below summarize representative data from the literature.

Table 1: Synthesis Yields of Representative Azo Dyes

| Diazo Component | Coupling Component | Yield (%) | Reference |

|---|---|---|---|

| p-Anisidine | Sodium 2-naphthoate | — | |

| 2-Nitroaniline | Sodium 2-naphthoate | — | |

| Substituted Aniline | This compound-BI | 81.2% | [7] |

| Sulfanilic Acid | β-Naphthol | 82.5% |[8] |

Table 2: Spectroscopic Data for a Representative Naphthol Azo Dye (Data for an azo dye synthesized from a substituted aniline and 2-naphthol)

| Spectroscopic Technique | Characteristic Peaks / Shifts (δ) | Reference |

|---|---|---|

| FT-IR (KBr, cm⁻¹) | ~3438 (O-H stretch), ~1616 (N=N stretch), ~1528, 1494 (Aromatic C=C) | |

| ¹H-NMR (DMSO-d₆, ppm) | 6.8-8.6 (m, Ar-H), ~2.4 (s, CH₃ on Ar ring) | [9] |

| ¹³C-NMR (DMSO-d₆, ppm) | 114-147 (Ar-C), ~20 (Ar-CH₃) |[9] |

Applications in Research and Drug Development

While traditionally used in the textile industry, the principles of this compound-azo dye chemistry are highly relevant to researchers in the life sciences.

Enzymatic Assays

This compound derivatives are excellent substrates for various enzymes, particularly esterases and phosphatases. In these assays, the enzyme cleaves the ester or phosphate group from the this compound derivative, releasing the free naphthol.[5] This liberated naphthol can then be coupled with a diazonium salt (e.g., Fast Blue RR) in a simultaneous reaction to produce a colored, often insoluble, azo dye.[5] The intensity of the color is directly proportional to the amount of naphthol released, and thus to the enzyme's activity. This method forms the basis for many histochemical staining techniques and quantitative colorimetric assays.[5]

Drug Development and Medicinal Chemistry

The azo scaffold is a versatile platform in medicinal chemistry. Azo compounds, including those derived from naphthols, have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[10][11] The synthesis reaction allows for vast structural diversity by simply changing the aromatic amine and the coupling component. This modularity enables the creation of large libraries of compounds for screening. Furthermore, some azo compounds act as prodrugs, where the azo bond is cleaved by enzymes (azoreductases) in specific biological environments, such as the colon, to release an active therapeutic agent.[10]

Conclusion

The this compound-azo dye reaction is a robust and versatile chemical transformation that extends far beyond its traditional role in coloration. For researchers and drug development professionals, the underlying principles of diazotization and azo coupling provide powerful tools for creating analytical reagents for enzymatic assays and for synthesizing novel molecular entities with therapeutic potential. A thorough understanding of its mechanism, experimental parameters, and quantitative analysis is essential for harnessing its full potential in a modern research setting.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. denimstudent.com [denimstudent.com]

- 4. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]

- 5. researchgate.net [researchgate.net]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. CN102504573B - this compound organic azo pigment and its synthesis method - Google Patents [patents.google.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 11. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Naphthol AS for Enzyme Localization in Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing Naphthol AS derivatives in the histochemical localization of enzymes. This technique remains a cornerstone in visualizing enzyme activity directly within the context of tissue architecture, offering valuable insights for both basic research and drug development.

Core Principles of this compound-Based Enzyme Histochemistry

The this compound azo-dye method is a powerful technique for the in situ localization of various hydrolytic enzymes. The fundamental principle involves a two-step enzymatic reaction and chemical coupling process:

-

Enzymatic Hydrolysis: A specific this compound-based substrate, which is a phosphate, ester, or glycoside derivative of a substituted naphthol, is introduced to the tissue section. The target enzyme, if present and active, cleaves the substrate. This enzymatic action releases an insoluble, colorless naphthol derivative at the site of enzyme activity.

-

Azo-Coupling: Simultaneously, a diazonium salt present in the incubation medium immediately couples with the liberated naphthol derivative. This reaction forms a highly colored, insoluble azo-dye precipitate. The colored precipitate marks the precise location of the enzyme activity within the tissue.

The choice of both the this compound derivative and the diazonium salt determines the color, substantivity (the affinity of the dye for the tissue), and stability of the final reaction product.

Key Enzymes and Corresponding this compound Substrates

A variety of enzymes can be localized using this method. The selection of the appropriate this compound substrate is critical for specificity and optimal results.

| Enzyme | This compound Substrate | Common Diazonium Salt | Resulting Color |

| Alkaline Phosphatase (ALP) | This compound-MX Phosphate, this compound-BI Phosphate, this compound-TR Phosphate | Fast Red TR, Fast Blue BB | Red to Bluish-Violet |

| Acid Phosphatase (ACP) | This compound-BI Phosphate, this compound-TR Phosphate | Fast Garnet GBC, Hexazotized Pararosaniline | Reddish-Brown |

| Specific Esterase (Chloroacetate Esterase) | This compound-D Chloroacetate | Fast Red Violet LB, Hexazotized New Fuchsin | Bright Red to Red-Brown |

| Non-Specific Esterase (NSE) | α-Naphthyl Acetate, this compound-D Acetate | Fast Blue BB, Fast Garnet GBC | Blue-Violet to Brownish-Black |

| β-Glucuronidase | This compound-BI β-D-Glucuronide | Hexazotized Pararosaniline | Reddish-Brown |

| β-Galactosidase | This compound-BI β-D-Galactopyranoside | Fast Blue BB | Blue |

Quantitative Data Summary

Direct quantitative comparisons of different this compound substrates are not extensively documented in single comprehensive studies. However, based on various reports, the following table summarizes key qualitative and semi-quantitative characteristics that are crucial for substrate selection.

| This compound Derivative | Relative Signal Intensity | Diffusion of Final Product | Substantivity of Naphthol | Photostability of Azo Dye | Primary Application(s) |

| This compound-MX Phosphate | High | Low | Moderate | Good | Alkaline Phosphatase |

| This compound-BI Phosphate | Very High | Very Low | High | Very Good | Acid & Alkaline Phosphatase, Tartrate-Resistant Acid Phosphatase (TRAP)[1] |

| This compound-TR Phosphate | High | Low | High | Good | Acid & Alkaline Phosphatase |

| This compound-D Chloroacetate | High | Low | Moderate | Good | Specific Esterase (Mast cells, Granulocytes)[2] |

| α-Naphthyl Acetate | Moderate | Moderate | Low | Moderate | Non-Specific Esterase (Monocytes, Macrophages) |

| This compound-BI β-D-Glucuronide | High | Very Low | High | Very Good | β-Glucuronidase (Lysosomal localization) |

Experimental Protocols

The following are detailed methodologies for key enzyme localization experiments using this compound substrates. Note: Optimal incubation times and reagent concentrations may vary depending on the tissue type, fixation method, and enzyme activity levels.

Alkaline Phosphatase Staining using this compound-MX Phosphate

Principle: Alkaline phosphatase hydrolyzes this compound-MX phosphate. The liberated this compound-MX couples with a diazonium salt (e.g., Fast Red TR) to form an insoluble red precipitate at the site of enzyme activity.

Materials:

-

Fresh frozen cryostat sections (5-10 µm)

-

Fixative: Cold acetone (-20°C)

-

Substrate solution:

-

This compound-MX Phosphate: 5 mg

-

N,N-Dimethylformamide (DMF): 0.5 ml

-

Tris-HCl buffer (0.2 M, pH 9.0): 50 ml

-

-

Coupling agent: Fast Red TR salt: 30 mg

-

Counterstain: Mayer's Hematoxylin

-

Aqueous mounting medium

Procedure:

-

Fix air-dried sections in cold acetone for 10 minutes.

-

Rinse gently in distilled water.

-

Prepare the incubation medium: a. Dissolve this compound-MX Phosphate in DMF. b. Add the dissolved substrate to the Tris-HCl buffer and mix well. c. Add Fast Red TR salt and mix until dissolved. Filter the solution.

-

Incubate sections in the incubation medium at room temperature for 15-30 minutes, protected from light.

-

Rinse sections in distilled water.

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Rinse in tap water.

-

Mount with an aqueous mounting medium.

Results: Sites of alkaline phosphatase activity will appear as a vibrant red precipitate. Nuclei will be stained blue.

Acid Phosphatase Staining using this compound-BI Phosphate

Principle: Acid phosphatase hydrolyzes this compound-BI phosphate. The liberated this compound-BI couples with a diazonium salt (e.g., Fast Garnet GBC) to form a reddish-brown precipitate.

Materials:

-

Fresh frozen cryostat sections (5-10 µm)

-

Fixative: Cold (4°C) formol-calcium (10% formalin in 1% calcium chloride)

-

Substrate solution:

-

This compound-BI Phosphate: 10 mg

-

N,N-Dimethylformamide (DMF): 1 ml

-

Acetate buffer (0.1 M, pH 5.0): 50 ml

-

-

Coupling agent: Fast Garnet GBC salt: 30 mg

-

Counterstain: Methyl Green

-

Aqueous mounting medium

Procedure:

-

Fix air-dried sections in cold formol-calcium for 10 minutes.

-

Rinse thoroughly in distilled water.

-

Prepare the incubation medium: a. Dissolve this compound-BI Phosphate in DMF. b. Add the dissolved substrate to the acetate buffer and mix. c. Add Fast Garnet GBC salt, mix until dissolved, and filter.

-

Incubate sections in the incubation medium at 37°C for 30-60 minutes.

-

Rinse in distilled water.

-

Counterstain with Methyl Green for 5 minutes.

-

Rinse, dehydrate quickly, clear, and mount.

Results: Sites of acid phosphatase activity, often corresponding to lysosomes, will show a reddish-brown granular precipitate. Nuclei will be stained green.

Specific Esterase (Chloroacetate Esterase) Staining

Principle: Chloroacetate esterase, specific to granulocytes and mast cells, hydrolyzes this compound-D Chloroacetate. The resulting naphthol derivative couples with a diazonium salt to form a bright red precipitate.

Materials:

-

Paraffin-embedded sections or blood/bone marrow smears

-

Fixative (for smears): Formalin vapor or a brief immersion in buffered formalin.

-

Substrate solution:

-

This compound-D Chloroacetate: 5 mg

-

N,N-Dimethylformamide (DMF): 2.5 ml

-

Phosphate buffer (0.1 M, pH 7.4): 50 ml

-

-

Diazonium salt solution (prepare fresh):

-

4% Sodium Nitrite: 1.5 ml

-

Pararosaniline solution (dissolve 1g Pararosaniline-HCl in 20 ml 2N HCl): 1.5 ml

-

-

Counterstain: Harris' Hematoxylin

Procedure:

-

Deparaffinize and rehydrate tissue sections. For smears, fix as required.

-

Prepare the hexazotized pararosaniline: Mix the sodium nitrite and pararosaniline solutions and let stand for 2 minutes.

-

Prepare the incubation medium: a. Dissolve this compound-D Chloroacetate in DMF. b. Add this to the phosphate buffer. c. Add the hexazotized pararosaniline to the buffered substrate solution and adjust the pH to 6.0-6.5. Filter.

-

Incubate sections at 37°C for 15-45 minutes.

-

Rinse in tap water.

-

Counterstain with Harris' Hematoxylin for 30 seconds to 1 minute.

-

"Blue" the hematoxylin in running tap water or a weak alkaline solution.

-

Rinse, dehydrate, clear, and mount.

Results: Sites of specific esterase activity (e.g., cytoplasm of neutrophils and mast cells) will be stained bright red. Nuclei will be blue.

Visualization of Workflows and Principles

The following diagrams, created using the DOT language, illustrate the core chemical principle and a generalized experimental workflow for this compound-based enzyme histochemistry.

Applications in Research and Drug Development

The visualization of enzyme activity with this compound derivatives provides critical information in numerous research and development areas:

-

Oncology: Identifying specific cell types in tumors, such as chloroacetate esterase-positive mast cells or granulocytes in the tumor microenvironment, can provide prognostic information and insights into inflammatory responses.

-

Immunology: Differentiating immune cell populations, for example, using non-specific esterase staining to identify monocytes and macrophages in tissues, is fundamental to studying inflammation and immune responses.

-

Neuroscience: The localization of lysosomal enzymes like acid phosphatase can be used to study neuronal health and degeneration, as lysosomal dysfunction is implicated in many neurodegenerative diseases.

-

Developmental Biology: Mapping the spatial and temporal expression of enzymes during embryogenesis and tissue differentiation provides insights into developmental processes.

-

Drug Discovery: Enzyme histochemistry can be used to assess the on-target effects of drugs designed to inhibit or activate specific enzymes in a tissue-specific context. It can also reveal off-target effects in preclinical toxicology studies. For instance, an increase in lysosomal acid phosphatase activity can be an early indicator of cellular injury.

By providing a clear visual readout of enzyme function within intact tissues, the this compound method bridges the gap between biochemistry and morphology, offering a powerful tool for understanding both normal physiology and disease pathology.

References

The Core Principles of Naphthol AS in Histochemical Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals